molecular formula C5H7NOS B088423 (4-Methyl-1,3-thiazol-2-yl)methanol CAS No. 13750-63-5

(4-Methyl-1,3-thiazol-2-yl)methanol

Cat. No. B088423
CAS RN: 13750-63-5
M. Wt: 129.18 g/mol
InChI Key: CQMPPPAHJBQCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of thiazole derivatives, including compounds similar to (4-Methyl-1,3-thiazol-2-yl)methanol, often involves reactions that yield various forms of methanones and methanols. For example, Ohta et al. (1987) described the synthesis of (1-Methyl-1H-imidazol-2-yl) methanol derivatives, highlighting the versatility of these compounds in generating different chemical structures (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Molecular Structure Analysis

Thiazole derivatives display a range of molecular structures, often characterized using spectroscopic techniques. Shahana and Yardily (2020) conducted spectral characterization and DFT studies on thiazole compounds to understand their structural properties and molecular interactions (Shahana & Yardily, 2020).

Chemical Reactions and Properties

The chemical reactions and properties of thiazole derivatives can be complex, often involving interactions with various organic solvents. Matwijczuk et al. (2016) studied the effects of solvent on molecular aggregation in thiazole compounds, revealing insights into their chemical behavior (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Physical Properties Analysis

The physical properties of thiazole derivatives like (4-Methyl-1,3-thiazol-2-yl)methanol are influenced by their molecular structure. Studies such as those by Rajalakshmi et al. (2012) have explored the crystalline structure and hydrogen bonding in thiazole compounds, which affect their physical properties (Rajalakshmi, Srinivasan, Krishnakumar, Razak, & Rosli, 2012).

Chemical Properties Analysis

The chemical properties of thiazole derivatives are shaped by their interactions with other molecules. Ghorbanloo and Alamooti (2017) encapsulated a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating the chemical versatility and reactivity of these compounds (Ghorbanloo & Alamooti, 2017).

Scientific Research Applications

  • Molecular Aggregation Studies : A study on the molecular aggregation of similar thiazole derivatives highlights their significant fluorescence lifetimes and the impact of substituent group structures on molecule aggregation interactions. This can have applications in materials science and fluorescence studies (Matwijczuk et al., 2016).

  • Chemical Synthesis : Methanol, a similar molecule, is utilized in organic synthesis as both a C1 synthon and H2 source. This indicates potential applications of (4-Methyl-1,3-thiazol-2-yl)methanol in similar synthetic pathways (Sarki et al., 2021).

  • Supramolecular Gelators : Derivatives of thiazolyl benzamide, which share structural similarity, have been studied for their gelation behavior, indicating potential applications of (4-Methyl-1,3-thiazol-2-yl)methanol in developing new gelators (Yadav & Ballabh, 2020).

  • Catalytic Applications : A study on molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite indicates potential for (4-Methyl-1,3-thiazol-2-yl)methanol in catalysis, particularly in oxidation reactions (Ghorbanloo & Alamooti, 2017).

  • Dyeing Performance : Derivatives of 1,3,4-thiadiazol, structurally related to thiazolyl methanol, have been synthesized and assessed for their dyeing performance on fabrics, suggesting potential applications in textile industry (Malik et al., 2018).

  • Fluorophore Development : Research on 2-(4-thiazolyl)-1H-benzimidazole in photooxidation reactions demonstrates potential applications in developing new fluorophores and photoactive materials (Mahran et al., 1983).

  • Crystal Structure Analysis : Studies on the crystal structure and solubility of thiazole derivatives provide insights into the potential applications of (4-Methyl-1,3-thiazol-2-yl)methanol in crystallography and material sciences (Hara et al., 2009).

  • Bioisosteres Development : A study focused on synthesizing [4-(2-hydroxyphenyl)thiazol-2-yl]methanones as potential bioisosteres, demonstrating potential applications in drug development and pharmaceutical research (Hillgren et al., 2010).

Safety And Hazards

“(4-Methyl-1,3-thiazol-2-yl)methanol” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for the study of “(4-Methyl-1,3-thiazol-2-yl)methanol” involve further exploration of its synthesis, biological activity, and potential applications .

properties

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-3-8-5(2-7)6-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMPPPAHJBQCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590760
Record name (4-Methyl-1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1,3-thiazol-2-yl)methanol

CAS RN

13750-63-5
Record name 4-Methyl-2-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13750-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-1,3-thiazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-1,3-thiazol-2-yl)methanol
Reactant of Route 2
(4-Methyl-1,3-thiazol-2-yl)methanol
Reactant of Route 3
(4-Methyl-1,3-thiazol-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(4-Methyl-1,3-thiazol-2-yl)methanol
Reactant of Route 5
(4-Methyl-1,3-thiazol-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(4-Methyl-1,3-thiazol-2-yl)methanol

Citations

For This Compound
2
Citations
MGN Russell, RW Carling, JR Atack… - Journal of medicinal …, 2005 - ACS Publications
We have previously identified the 7,8,9,10-tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazine (1) as a potent partial agonist for the α 3 receptor subtype with 5-fold selectivity in …
Number of citations: 76 pubs.acs.org
K Tokumaru, Y Ito, I Nomura, T Nakahata… - Bioorganic & Medicinal …, 2017 - Elsevier
G protein-coupled receptor 52 (GPR52) agonists are expected to improve the symptoms of psychiatric disorders. During exploration for a novel class of GPR52 agonists with good …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.